3,3-Dimethylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

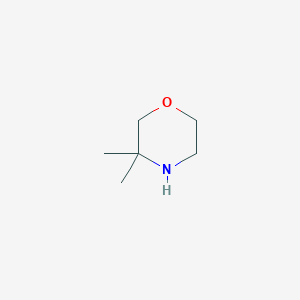

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)5-8-4-3-7-6/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYGLTRAXBZNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561616 | |

| Record name | 3,3-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59229-63-9 | |

| Record name | 3,3-Dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59229-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,3-Dimethylmorpholine: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 3,3-dimethylmorpholine. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound with a morpholine scaffold featuring two methyl groups attached to the C3 position. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 59229-63-9 | [1] |

| Canonical SMILES | CC1(COCCN1)C | [1] |

| InChI | InChI=1S/C6H13NO/c1-6(2)5-8-4-3-7-6/h7H,3-5H2,1-2H3 | [1] |

| InChIKey | HEYGLTRAXBZNAD-UHFFFAOYSA-N | [1] |

| Boiling Point | 143-144 °C | |

| Density | 0.873 g/cm³ | |

| Physical Form | Colorless to Yellow Liquid | |

| Purity (typical) | 97% | |

| Storage Temperature | Freezer |

Synthesis of this compound

Proposed Experimental Protocol

This proposed protocol is based on the acid-catalyzed dehydration of a suitable precursor, N-(2-hydroxyethyl)-2-methyl-2-amino-1-propanol.

Materials:

-

N-(2-hydroxyethyl)-2-methyl-2-amino-1-propanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH) solution (e.g., 50%)

-

Anhydrous sodium sulfate (Na₂SO₄) or other suitable drying agent

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Standard laboratory glassware for reaction, distillation, and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the starting material, N-(2-hydroxyethyl)-2-methyl-2-amino-1-propanol.

-

Acid Addition: Slowly add concentrated sulfuric acid to the flask with stirring. The molar ratio of amine to acid should be optimized, but a starting point of 1:1.5 to 1:2.5 can be considered. The addition is exothermic and should be controlled to maintain a safe temperature.

-

Cyclization: Heat the reaction mixture to a temperature range of 150-190°C. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete (typically several hours), cool the mixture and carefully neutralize it with a concentrated sodium hydroxide solution to a pH above 10. This step should be performed in an ice bath to manage the heat of neutralization.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its characterization. The expected spectral features are summarized below.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two equivalent methyl groups (singlet), the two methylene groups adjacent to the oxygen and nitrogen atoms (multiplets), and the N-H proton (broad singlet). The chemical shifts will be influenced by the solvent. |

| ¹³C NMR | Resonances for the quaternary carbon at the 3-position, the two equivalent methyl carbons, and the three distinct methylene carbons of the morpholine ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C-O-C stretching (around 1100 cm⁻¹), and C-N stretching.[3][4][5] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z 115. Common fragmentation patterns would involve the loss of a methyl group (M-15) or other fragments resulting from the cleavage of the morpholine ring.[6][7][8] |

Application in Drug Development: Inhibition of SARS-CoV-2 Main Protease

A significant area of interest for this compound is its use as a scaffold in the design of inhibitors for the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[9][10] Mpro is a crucial enzyme for the replication of the virus, making it a prime target for antiviral drug development.[9][10][11][12]

Mechanism of Mpro Inhibition

The inhibition of SARS-CoV-2 Mpro by small molecules often involves the binding of the inhibitor to the active site of the enzyme, preventing it from cleaving the viral polyproteins. This disruption of the viral life cycle halts replication. The morpholine moiety can contribute to the binding affinity and pharmacokinetic properties of the inhibitor.

Signaling Pathway Diagram

Caption: Inhibition of SARS-CoV-2 replication via Mpro targeting.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a summary of the key chemical properties and potential applications of this compound. Further research and development are necessary to fully elucidate its therapeutic potential.

References

- 1. This compound | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. raco.cat [raco.cat]

- 9. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition mechanism of SARS-CoV-2 main protease by ebselen and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]

An In-depth Technical Guide to 3,3-Dimethylmorpholine: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylmorpholine is a heterocyclic organic compound featuring a morpholine ring substituted with two methyl groups at the C3 position. This structural motif imparts unique physicochemical properties, making it a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectral characterization of this compound, intended to serve as a foundational resource for researchers in drug discovery and development.

Molecular Structure and Properties

This compound possesses the molecular formula C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol .[1][2] The presence of the gem-dimethyl group at the C3 position introduces steric hindrance that influences the conformational flexibility of the morpholine ring and the reactivity of the neighboring nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 59229-63-9 | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| Boiling Point | 143-144 °C | [2] |

| Density | 0.873 g/cm³ | [2] |

| IUPAC Name | This compound | [1] |

| InChIKey | HEYGLTRAXBZNAD-UHFFFAOYSA-N | [1] |

| SMILES | CC1(C)COCCN1 | [1] |

Synthesis of this compound

The general workflow for such a synthesis is outlined below. Please note that this is a proposed pathway and would require experimental optimization.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

Objective: To synthesize this compound via the cyclization of 2-(2-aminoethoxy)-2-methylpropan-1-ol.

Materials:

-

2-(2-aminoethoxy)-2-methylpropan-1-ol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Sodium hydroxide (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvent (e.g., toluene)

-

Standard laboratory glassware for reaction, workup, and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(2-aminoethoxy)-2-methylpropan-1-ol in toluene.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Cyclization: Heat the reaction mixture to reflux. Water, formed as a byproduct of the intramolecular cyclization, will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a solution of sodium hydroxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the methylene protons of the morpholine ring. The protons on the carbons adjacent to the oxygen atom (C2-H and C6-H) would appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom (C5-H).

¹³C NMR: A reference to a ¹³C NMR spectrum for this compound exists in the literature, though the specific chemical shifts were not detailed in the initial search.[1] Generally, for morpholine derivatives, the carbons adjacent to the oxygen (C2 and C6) resonate downfield compared to the carbons adjacent to the nitrogen (C3 and C5). The gem-dimethyl group at C3 would produce a characteristic signal for the methyl carbons and a quaternary carbon signal for C3.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Signals for -CH₃, -CH₂-O-, -CH₂-N-, and N-H protons. |

| ¹³C NMR | Signals for -C(CH₃)₂, -CH₂-O-, and -CH₂-N- carbons. |

| IR (Infrared) | Characteristic peaks for C-H, C-O, C-N stretching, and N-H bending. |

| Mass Spec (MS) | Predicted m/z values for various adducts such as [M+H]⁺, [M+Na]⁺, etc. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. These would include C-H stretching vibrations for the methyl and methylene groups, C-O-C stretching of the ether linkage, and C-N stretching of the amine. A band corresponding to N-H bending would also be expected.

Mass Spectrometry (MS)

Mass spectrometry is a key tool for determining the molecular weight of this compound. The predicted monoisotopic mass is 115.099714038 Da.[1]

Role in Drug Development and Signaling Pathways

The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties, which can enhance the drug-like characteristics of a molecule.[3] Morpholine derivatives have been investigated for a wide range of biological activities.

While specific signaling pathways involving this compound have not been identified in the initial search, the broader class of morpholine-containing compounds has been implicated in the modulation of key cellular signaling pathways. For instance, morpholine derivatives have been developed as inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Potential role of morpholine derivatives in signaling pathways.

The utility of this compound as a synthetic intermediate suggests its incorporation into larger molecules designed to interact with specific biological targets.[2] Further research is warranted to explore the specific biological activities and potential therapeutic applications of compounds derived from this compound.

Conclusion

This compound is a structurally interesting and synthetically valuable molecule. This technical guide has summarized its key molecular and physical properties, proposed a viable synthetic route, and outlined the expected spectroscopic characteristics. For researchers in drug discovery, this compound represents a versatile building block with the potential to be incorporated into novel therapeutic agents. Further experimental work to fully characterize this compound and explore its biological activities is encouraged.

References

An In-depth Technical Guide to the Synthesis Pathways of 3,3-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3,3-dimethylmorpholine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document details potential synthetic routes, presents available quantitative data, and outlines experimental protocols. Furthermore, it explores the role of the morpholine moiety, particularly in the context of inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade in cancer and other diseases.

Synthesis of this compound: An Overview

The synthesis of this compound primarily involves the cyclization of a suitable amino alcohol precursor. The most logical and likely precursor is 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol . This precursor can be synthesized through the reaction of isobutylene oxide with ethanolamine. The subsequent intramolecular dehydration of this precursor leads to the formation of the this compound ring.

While specific literature detailing the synthesis of this compound is not abundant, the general principles of morpholine synthesis from N-substituted diethanolamine derivatives are well-established. The primary methods for achieving the cyclization include:

-

Acid-Catalyzed Dehydration: This is the most common and industrially viable method for morpholine synthesis. Strong acids, such as sulfuric acid, are used to catalyze the intramolecular dehydration of the di-alcohol precursor at elevated temperatures.

-

Condensation with Methylating Agents: While less direct for this compound, this method involves the reaction of a diethanolamine derivative with a methylating agent.

-

Catalytic Hydrogenation of Nitro Intermediates: This route involves the reduction of a nitro-containing precursor to form the amine, which then undergoes cyclization.

-

Ring-Closing Metathesis: A more modern approach that can be used to form the heterocyclic ring from a di-olefin precursor.

This guide will focus on the most probable synthetic route: the acid-catalyzed dehydration of 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol.

Proposed Synthesis Pathway and Experimental Protocol

The following section outlines a proposed two-step synthesis for this compound, starting from commercially available reagents.

Step 1: Synthesis of 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol

This precursor is synthesized via the ring-opening of isobutylene oxide with ethanolamine.

Reaction Scheme:

Caption: Synthesis of the precursor 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol.

Experimental Protocol:

-

In a sealed reaction vessel, isobutylene oxide (1.0 equivalent) is slowly added to a solution of ethanolamine (1.1 equivalents) in a suitable solvent such as methanol or water.

-

The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to 50°C, for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol.

Step 2: Cyclization to this compound

The synthesized precursor undergoes acid-catalyzed intramolecular dehydration to form the final product.

Reaction Scheme:

Caption: Cyclization of the precursor to this compound.

Experimental Protocol:

While a specific protocol for this compound is not available, the following procedure is adapted from the synthesis of 2,6-dimethylmorpholine and is expected to be effective[1][2][3].

-

To a stirred solution of concentrated sulfuric acid (96%, 2.2 equivalents), 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol (1.0 equivalent) is added slowly while maintaining the temperature below 80°C with external cooling.

-

The reaction mixture is then heated to 200°C for 3 hours, during which water is distilled off.

-

After cooling, the reaction mixture is carefully poured into a stirred and cooled solution of 20% sodium hydroxide until the pH reaches 14.

-

The organic phase is separated, and the aqueous phase is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic phases are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

Quantitative Data (Expected):

Based on analogous syntheses of substituted morpholines, the following data can be anticipated. It is crucial to note that these are estimated values and would require experimental verification.

| Parameter | Value | Reference |

| Precursor Synthesis Yield | 70-85% | Analogous Reactions |

| Cyclization Reaction Yield | 60-75% | [1][2][3] |

| Reaction Temperature (Cyclization) | 180-220°C | [1][2][3] |

| Molar Ratio (Precursor:H₂SO₄) | 1 : 2.0-2.5 | [1][2][3] |

| Final Product Purity | >95% (after distillation) | Standard Purification |

Role in Signaling Pathways: Inhibition of PI3K/AKT/mTOR

The morpholine moiety is a well-established pharmacophore in a large class of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5][6][7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[9][10]

The oxygen atom of the morpholine ring typically acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[4][5][7] This interaction is crucial for the high-potency inhibition of PI3K isoforms.

PI3K/AKT/mTOR Signaling Pathway Diagram:

Caption: The PI3K/AKT/mTOR signaling cascade.

While this compound itself has not been extensively studied as a PI3K inhibitor, its structural features make it a valuable scaffold for the design of such inhibitors. The gem-dimethyl group at the 3-position can provide steric bulk, potentially influencing isoform selectivity and improving metabolic stability.

Quantitative Data on Morpholine-Containing PI3K Inhibitors:

The following table summarizes the inhibitory activity of several well-known morpholine-containing PI3K inhibitors. This data highlights the potency that the morpholine moiety can confer.

| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference |

| ZSTK474 | 5.0 | 20.8 | 3.9 | 14.6 | [6] |

| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 | [9] |

| NVP-BKM120 (Buparlisib) | 52 | 165 | 116 | 262 | [5] |

Conclusion

This technical guide has outlined the most probable synthetic pathways for this compound, focusing on a two-step process involving the synthesis of an amino alcohol precursor followed by acid-catalyzed cyclization. While a specific, detailed experimental protocol for this compound is not yet published, a robust proposed method based on analogous reactions is provided. Furthermore, the critical role of the morpholine scaffold in the inhibition of the PI3K/AKT/mTOR signaling pathway has been discussed, highlighting the potential of this compound as a valuable building block for the development of novel therapeutics. Further experimental work is required to optimize the synthesis of this compound and to fully elucidate its biological activity.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patents.justia.com [patents.justia.com]

- 3. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Core of Innovation: A Technical Guide to 3,3-Dimethylmorpholine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine and its derivatives are cornerstones in medicinal chemistry, prized for their favorable physicochemical properties and their ability to serve as versatile scaffolds in the design of novel therapeutics. Among these, 3,3-dimethylmorpholine stands out as a key building block, particularly in the development of kinase inhibitors targeting critical oncogenic pathways. This technical guide provides an in-depth overview of this compound, including its chemical properties, a representative synthesis protocol, and its application in the development of potent inhibitors of the PI3K/Akt/mTOR signaling pathway. Detailed experimental methodologies for the synthesis and biological evaluation of this compound-containing compounds are presented, alongside quantitative data and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a morpholine ring substituted with two methyl groups at the third position. Its IUPAC name is this compound. This structural motif imparts specific steric and electronic properties that are advantageous in drug design, influencing factors such as metabolic stability, solubility, and target binding affinity. The presence of the gem-dimethyl group can lock the conformation of the morpholine ring, potentially leading to higher selectivity and potency of the resulting drug candidates. In recent years, the this compound scaffold has been incorporated into a variety of investigational drugs, most notably in the field of oncology as a key component of kinase inhibitors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is crucial for its application in organic synthesis and drug design.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 59229-63-9 |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.18 g/mol |

| Boiling Point | 143-144 °C |

| Density | 0.873 g/cm³ |

| Refractive Index | 1.4472 (at 20 °C) |

| ¹³C NMR Chemical Shifts (δ) | Methyl groups (~22 ppm), Oxygen-bonded carbons (~66 ppm), Nitrogen-bonded carbons (~48 ppm) |

Synthesis of this compound: A Representative Protocol

While specific, detailed protocols for the direct synthesis of this compound are not abundantly available in the public domain, a representative procedure can be adapted from the well-established synthesis of substituted morpholines via the acid-catalyzed cyclization of diethanolamine analogs.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a distillation condenser, cautiously add concentrated sulfuric acid.

-

Addition of Precursor: While vigorously stirring and cooling the flask in an ice bath, slowly add 2-(2-hydroxy-1,1-dimethylethylamino)ethanol to the sulfuric acid. The molar ratio of the amino alcohol to sulfuric acid should be approximately 1:1.8. Maintain the temperature below 80°C during the addition.

-

Cyclization: After the addition is complete, heat the reaction mixture to 180-200°C for 3-5 hours. During this time, water will be distilled off.

-

Neutralization: Cool the reaction mixture and slowly pour it into a cooled, concentrated solution of sodium hydroxide with vigorous stirring to neutralize the excess acid. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Extraction: The neutralized mixture will form two phases. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by fractional distillation.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, it has emerged as a major target for cancer drug discovery. The morpholine scaffold is a privileged structure in the design of PI3K inhibitors, and the inclusion of the this compound moiety has been shown to enhance the potency and selectivity of these compounds.

The PI3K/Akt/mTOR Signaling Pathway

The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the cell membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of the mammalian target of rapamycin complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

Quantitative Data on Kinase Inhibition

Derivatives of this compound have demonstrated potent inhibitory activity against PI3K and mTOR kinases. The following table summarizes representative in vitro activity data for these compounds against various cancer cell lines.

| Compound Class | Target(s) | Cancer Cell Line | IC₅₀ (nM) |

| Dimorpholinoquinazoline-based | PI3Kα | MCF7 (Breast) | 50 - 500 |

| Thienopyrimidine-based | PI3K/mTOR | SKOV-3 (Ovarian) | 105 - 350 |

| Thienopyrimidine-based | PI3K/mTOR | U87MG (Glioblastoma) | 105 - 350 |

Experimental Workflow for Synthesis and Biological Evaluation

The development of a novel kinase inhibitor incorporating the this compound scaffold typically follows a multi-step workflow, from chemical synthesis to biological characterization.

Caption: Experimental workflow for the development of a this compound-based kinase inhibitor.

Experimental Protocols for Biological Evaluation

-

Assay Principle: The inhibitory activity of the test compounds against PI3K and/or mTOR is determined using a biochemical assay that measures the phosphorylation of a substrate.

-

Procedure:

-

Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., ATP and PIP2 for PI3K), and the test compound at various concentrations.

-

Initiate the reaction and incubate at 37°C for a specified time.

-

Stop the reaction and quantify the amount of phosphorylated product using a detection method such as luminescence (e.g., ADP-Glo assay) or fluorescence.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

-

Cell Seeding: Plate cancer cells (e.g., MCF7, SKOV-3) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound-containing compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total Akt, mTOR, S6K, and a loading control (e.g., β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Conclusion

This compound is a valuable building block in modern drug discovery, offering a unique structural scaffold for the development of potent and selective therapeutics. Its application in the design of kinase inhibitors targeting the PI3K/Akt/mTOR pathway highlights its potential in the field of oncology. This technical guide has provided a comprehensive overview of its properties, synthesis, and application, along with detailed experimental protocols and data to aid researchers in their drug development endeavors. The continued exploration of this compound and its derivatives is expected to yield novel drug candidates with improved efficacy and safety profiles.

An In-depth Technical Guide to 3,3-Dimethylmorpholine (CAS No. 59229-63-9) for Researchers and Drug Development Professionals

Central Index, Shanghai, China - This technical whitepaper provides a comprehensive overview of 3,3-Dimethylmorpholine, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document, intended for researchers, scientists, and professionals in drug development, details the compound's chemical and physical properties, synthesis methodologies, and its applications, with a particular focus on its role in the development of novel therapeutics. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental protocols are described in detail.

Core Compound Properties

This compound, registered under CAS number 59229-63-9, is a substituted morpholine with a molecular formula of C₆H₁₃NO and a molecular weight of 115.18 g/mol .[1][2][3] Its structure features a morpholine ring with two methyl groups attached to the third carbon atom.[4] This unique structure imparts a balance of hydrophilicity and lipophilicity, making it a versatile scaffold in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 59229-63-9 | [1][2][5] |

| Molecular Formula | C₆H₁₃NO | [1][2][3] |

| Molecular Weight | 115.18 g/mol | [1] |

| IUPAC Name | This compound | [2][5] |

| Boiling Point | 143-144 °C | [1] |

| Density | 0.873 g/cm³ | [3] |

| Refractive Index | 1.4472 (at 20°C) | [1] |

| Physical Form | Colorless to Yellow Liquid | [5] |

| Purity | 97% | [5] |

Synthesis of this compound

A prevalent synthetic strategy involves the reaction of a suitable amino alcohol with a carbonyl compound, followed by cyclization. For instance, the condensation of 2-(tert-butylamino)ethanol with isobutyraldehyde could theoretically yield a Schiff base intermediate, which upon reduction and subsequent acid-catalyzed cyclization, would produce the this compound ring. The final step would involve the removal of the N-tert-butyl protecting group.

A generalized workflow for the synthesis is presented below:

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[6] this compound, in particular, serves as a key building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents.[3][4]

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several inhibitors of this pathway incorporate a morpholine ring, which can form critical hydrogen bonds with the target kinase.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by morpholine-containing compounds.

References

- 1. 3,3-Diethylmorpholine (938374-28-8) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of PI3K inhibitors: lessons learned from early clinical trials | Semantic Scholar [semanticscholar.org]

3,3-Dimethylmorpholine safety data sheet (SDS)

An In-depth Technical Guide to the Safety Data of 3,3-Dimethylmorpholine

This guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 59229-63-9[1][2][3][4][5] |

| Molecular Formula | C6H13NO[1][2][3][5] |

| Molecular Weight | 115.17 g/mol [1][3] |

| InChI Key | HEYGLTRAXBZNAD-UHFFFAOYSA-N[1] |

| Synonyms | 3,3-Dimethyl-morpholine, Morpholine, 3,3-dimethyl-[1][2] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Physical Form | Colorless to Yellow Liquid | |

| Boiling Point | 143-144 °C | [2] |

| Density | 0.873 g/cm³ | [3] |

| Refractive Index | 1.4472 (at 20°C, 589.3 nm) | [2] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) classification for this compound can vary slightly between suppliers. The following table presents a summary of the classifications found.

| Source | Pictograms | Signal Word | Hazard Statements |

| PubChem | Corrosive, Irritant | Danger | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1] |

| Sigma-Aldrich | GHS07 (Exclamation mark) | Warning | H317: May cause an allergic skin reactionH319: Causes serious eye irritation |

| BLD Pharm | Not specified | Danger | Not specified |

Hazard and Precautionary Statement Summary:

| Category | Statements |

| Hazard Statements | H315: Causes skin irritation[1]H317: May cause an allergic skin reactionH318: Causes serious eye damage[1]H319: Causes serious eye irritationH335: May cause respiratory irritation[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container in accordance with local regulations. |

Experimental Protocols

Detailed experimental protocols for the determination of all safety data for this compound are not publicly available. However, the methodologies for assessing chemical hazards are generally standardized. For instance, acute toxicity studies, which would determine values like LD50 (Lethal Dose, 50%), are typically conducted following OECD (Organisation for Economic Co-operation and Development) guidelines, such as OECD Guideline 401 (Acute Oral Toxicity), 402 (Acute Dermal Toxicity), and 403 (Acute Inhalation Toxicity). Skin and eye irritation studies generally follow OECD Guidelines 404 and 405, respectively.

Toxicological Information

Specific quantitative toxicological data, such as LD50 or LC50 values, for this compound were not available in the searched resources. For context, data for the related compound Morpholine indicates an oral LD50 of 1050 mg/kg in rats and a dermal LD50 of 505 mg/kg in rabbits.[6] The related compound cis-2,6-Dimethylmorpholine is classified as Category 4 for both acute oral and dermal toxicity.[7] This information should be used for general awareness of potential hazards, as the toxicological properties of this compound may differ.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

| Aspect | Recommendation |

| Storage | Store in a freezer, under -20°C, in a dark place, and under an inert atmosphere.[4] Some suppliers suggest room temperature storage.[3] It is advisable to follow the specific storage instructions provided by the supplier. |

| Handling | Use in a well-ventilated area.[8] Avoid all personal contact, including inhalation.[8] Wear protective clothing, gloves, and eye/face protection.[8] Wash hands thoroughly after handling.[8] |

| Incompatibilities | Acids.[9] |

Visualization of Safety Procedures

The following diagram illustrates the logical workflow for handling this compound based on its primary hazards.

Caption: Hazard and Precaution Workflow for this compound.

References

- 1. This compound | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound [myskinrecipes.com]

- 4. 59229-63-9|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,3-Dimethylmorpholine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The information is presented to support laboratory work and theoretical investigations involving this molecule.

Core Physical and Chemical Properties

This compound is a six-membered heterocyclic compound containing both an ether and a secondary amine functional group. Its chemical structure features two methyl groups substituted at the C3 position of the morpholine ring.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [1][2][3][4][5] |

| Molecular Weight | 115.17 g/mol [2][3][4][5], 115.18 g/mol [1] | Multiple sources |

| CAS Number | 59229-63-9 | [1][3][4][5] |

| IUPAC Name | This compound | [2][3] |

| Boiling Point | 143-144 °C[1][2][6], 144.288 °C[4] | Multiple sources |

| Density | 0.873 g/cm³[4], 0.9355 g/cm³[6] | Multiple sources |

| Refractive Index | 1.4472 (at 20°C, 589.3 nm) | [1][2][6] |

| Flash Point | 47.3 °C | [2] |

| Vapor Pressure | 5.128 mmHg at 25°C | [2] |

| Calculated LogP | 0 (XLogP3-AA) | [2] |

| Solubility | 30.3 mg/ml (0.263 mol/l)[7], 105.0 mg/ml (0.914 mol/l)[7] | Ambeed.com[7] |

| Physical Form | Colorless to Yellow Liquid | |

| Storage Temperature | Freezer, under -20°C in an inert atmosphere. | [6][8] |

The balanced lipophilicity and hydrophilicity, as indicated by its calculated LogP of 0, suggests its utility in both aqueous and organic reaction phases.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in public literature. However, standard analytical methods commonly employed for such characterizations are described below.

Boiling Point Determination: The boiling point of a liquid, such as this compound, is typically determined using methods like distillation under atmospheric pressure, where the temperature of the vapor in equilibrium with the boiling liquid is measured. Alternatively, techniques such as differential scanning calorimetry (DSC) can be used to determine the boiling point from the onset temperature of the boiling endotherm.

Density Measurement: The density of a liquid is commonly measured using a pycnometer or a digital density meter. The procedure involves measuring the mass of a known volume of the substance at a specific temperature.

Refractive Index Measurement: A refractometer, such as an Abbé refractometer, is the standard instrument for measuring the refractive index of a liquid. This value is typically measured at a specific wavelength (commonly the sodium D-line at 589.3 nm) and temperature (e.g., 20°C).

Solubility Assessment: Solubility can be determined by adding a known amount of the solute (this compound) to a known volume of a solvent until saturation is reached. The concentration of the saturated solution is then determined analytically, for instance, by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The provided solubility data suggests a high solubility in certain solvents.[7]

Synthesis and Applications

This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[4] Its structure is incorporated into molecules designed as antiviral and anticancer agents, as well as kinase inhibitors targeting oncological pathways.[2]

The synthesis of this compound can be achieved through cyclization reactions. A common approach involves the condensation of diethanolamine derivatives with methylating agents.[2]

Below is a generalized workflow for a potential synthesis route.

Safety and Handling

This compound is classified as an irritant and may cause skin and serious eye damage.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 3,3-Diethylmorpholine (938374-28-8) for sale [vulcanchem.com]

- 3. This compound | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 59229-63-9 [chemicalbook.com]

- 7. 59229-63-9 | this compound | Morpholines | Ambeed.com [ambeed.com]

- 8. 59229-63-9|this compound|BLD Pharm [bldpharm.com]

Technical Guide: Physicochemical Properties of 3,3-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of 3,3-Dimethylmorpholine, including experimental protocols for their determination. This information is critical for the handling, synthesis, and application of this compound in research and development, particularly in the fields of pharmaceuticals and agrochemicals where it serves as a key intermediate.

Physicochemical Data of this compound

The physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical processes and for ensuring safe handling and storage.

| Property | Value | Units |

| Boiling Point | 143 - 144.288 | °C |

| Density | 0.873 | g/cm³ |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 | g/mol |

Note: The boiling point is reported as a range from different sources.[1][2]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] The following capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample tube (e.g., fusion tube)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the sample tube.[3]

-

A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.[5]

-

The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a heating bath (Thiele tube or oil bath).[5][6]

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the liquid will begin to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[5]

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5] This temperature is recorded.

-

For accuracy, the determination should be repeated, and the barometric pressure should be recorded.[3]

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.[7] The following procedure outlines a straightforward method for determining the density of a liquid.

Apparatus:

-

Analytical balance (accurate to at least 0.01 g)

-

Graduated cylinder or pycnometer (density bottle) for more precise measurements

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder (or pycnometer) is accurately measured using an analytical balance.[8][9]

-

A specific volume of the liquid is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[8]

-

The mass of the graduated cylinder containing the liquid is then measured.[8][9]

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[9]

-

The temperature of the liquid is recorded, as density is temperature-dependent.[7]

-

The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .[8]

-

To ensure accuracy, the measurement should be repeated multiple times, and the average density calculated.[8][10]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound [myskinrecipes.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. scribd.com [scribd.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. wjec.co.uk [wjec.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

The Solubility Profile of 3,3-Dimethylmorpholine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

3,3-Dimethylmorpholine, a heterocyclic amine with the molecular formula C6H13NO, is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its structural features, including the morpholine ring, are known to influence the physicochemical properties of molecules, which in turn can modulate their pharmacokinetic and pharmacodynamic profiles.[2] A critical parameter in the early stages of drug development is the solubility of a compound, as it directly impacts bioavailability and the feasibility of formulation. This technical guide provides a comprehensive overview of the solubility of this compound in the context of organic solvents, outlines a detailed experimental protocol for its determination, and presents a logical framework for understanding its importance in research and development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H13NO | [1][3] |

| Molecular Weight | 115.17 g/mol | [1][3] |

| Boiling Point | 143-144 °C | [1] |

| Density | 0.873 g/cm³ | [4] |

| Calculated LogP | 0 | [5] |

| Calculated Water Solubility | 30.3 mg/mL (0.263 mol/L) | [5] |

Solubility of this compound in Organic Solvents

Despite a comprehensive search of scientific literature and chemical databases, specific quantitative data on the solubility of this compound in a broad range of organic solvents remains largely unpublished. However, qualitative assessments and the calculated LogP value provide some insight into its expected behavior.

The calculated octanol-water partition coefficient (LogP) of 0 suggests that this compound has a balanced hydrophilic and lipophilic character.[5] This would theoretically indicate at least moderate solubility in both polar and non-polar organic solvents. General statements for "dimethylmorpholine" (without isomeric specification) suggest it has excellent solubility in a variety of organic solvents including alcohols, ethers, benzene, and acetone. While this provides a useful qualitative indication, it is not a substitute for empirical quantitative data.

Table of Known and Predicted Solubility

| Solvent | Quantitative Solubility | Qualitative Assessment |

| Water | 30.3 mg/mL (calculated) | Soluble |

| Alcohols (e.g., Methanol, Ethanol) | Data not available | Expected to be soluble |

| Ketones (e.g., Acetone) | Data not available | Expected to be soluble |

| Ethers (e.g., Diethyl ether) | Data not available | Expected to be soluble |

| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Data not available | Expected to be soluble |

| Chlorinated Solvents (e.g., Dichloromethane) | Data not available | Expected to be soluble |

Given the absence of specific quantitative data, experimental determination of the solubility of this compound in relevant organic solvents is a critical step for any research or development project.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust and widely accepted method for determining the solubility of this compound in organic solvents, employing the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method for the separation and quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solutions and determine the concentration of this compound based on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualizing the Workflow

The experimental workflow for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for determining the solubility of this compound.

Logical Framework for Solubility in Drug Development

The solubility of a compound like this compound is not an isolated parameter but a critical node in the complex network of drug development. Its impact extends from early discovery to formulation and ultimately to clinical efficacy.

Caption: Logical relationship of solubility in the drug development process.

Conclusion

References

An In-depth Technical Guide to the Spectral Analysis of 3,3-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,3-dimethylmorpholine (CAS No: 59229-63-9), a heterocyclic organic compound with potential applications in pharmaceutical and chemical synthesis. Due to the limited availability of experimentally derived spectra in public databases, this guide combines referenced data, predicted values, and generalized experimental protocols to serve as a valuable resource for the characterization of this molecule.

Compound Information

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1] |

| CAS Number | 59229-63-9 | [1] |

Predicted and Referenced Spectral Data

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₂ | ~22 |

| -CH₂-N- | ~48 |

| -CH₂-O- | ~66 |

| C -(CH₃)₂ | Not explicitly predicted, but expected to be a quaternary carbon signal |

Note: These are approximate values and can vary based on solvent and other experimental conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

An experimental ¹H NMR spectrum for this compound is not available in the searched databases. However, based on the structure and known spectra of similar morpholine derivatives, the following proton signals can be anticipated:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₂ | ~1.0-1.2 | Singlet (s) | 6H |

| -CH ₂-N- | ~2.6-2.8 | Triplet (t) or Multiplet (m) | 2H |

| -CH ₂-O- | ~3.6-3.8 | Triplet (t) or Multiplet (m) | 2H |

| NH | Variable (broad singlet) | Broad Singlet (br s) | 1H |

| CH ₂-C(CH₃)₂ | ~2.4-2.6 | Singlet (s) or Multiplet (m) | 2H |

Note: These are estimated values. Actual chemical shifts and multiplicities may vary.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands based on its functional groups are listed below:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300-3500 | Medium-Weak |

| C-H (alkane) | Stretch | 2850-2960 | Strong |

| N-H | Bend | 1590-1650 | Medium |

| C-H (alkane) | Bend | 1365-1470 | Medium |

| C-O | Stretch | 1000-1300 | Strong |

| C-N | Stretch | 1020-1250 | Medium-Weak |

Mass Spectrometry (MS)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 116.10700 | 123.7 |

| [M+Na]⁺ | 138.08894 | 129.8 |

| [M-H]⁻ | 114.09244 | 124.8 |

| [M+NH₄]⁺ | 133.13354 | 144.9 |

| [M+K]⁺ | 154.06288 | 130.2 |

The fragmentation of aliphatic amines in electron ionization (EI) mass spectrometry is often characterized by α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. For this compound, this would likely involve the loss of a methyl group to form a stable iminium ion.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the clear solution into a clean 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ 0.00 ppm).

3.1.2. Data Acquisition

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans.

-

Relaxation Delay: 1.0 - 5.0 seconds.

-

Spectral Width: Typically 0 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: Typically 0 to 220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the solvent signal or internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

-

Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Sample Application: Place a small drop of neat this compound onto the surface of one salt plate.

-

Film Formation: Place the second salt plate on top and gently rotate to form a thin, uniform liquid film between the plates.

3.2.2. Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the prepared salt plates in the sample holder and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation and Introduction

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduction Method: The sample can be introduced into the mass spectrometer via a direct insertion probe, or through a gas chromatograph (GC-MS) for separation from any impurities.

3.3.2. Data Acquisition (Electron Ionization - EI)

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: A logical workflow for the synthesis, purification, and comprehensive spectral analysis of this compound.

References

An In-depth Technical Guide to 3,3-Dimethylmorpholine: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylmorpholine is a heterocyclic compound of growing interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, particularly the gem-dimethyl group at the C3 position, impart specific physicochemical properties that make it a valuable building block for the development of novel therapeutic agents and other specialized chemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and applications, with a focus on its role in drug development. Experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of morpholine chemistry. Morpholine itself was first synthesized in the late 19th century, and its versatile scaffold has since become a cornerstone in medicinal chemistry. While the precise date and discoverer of this compound are not well-documented in readily available historical records, its emergence is a result of the systematic exploration of substituted morpholine analogs throughout the 20th century. The introduction of the gem-dimethyl group at the C3 position was a logical step in the quest to modulate the biological activity and pharmacokinetic properties of morpholine-containing compounds. This structural modification can influence factors such as metabolic stability, lipophilicity, and conformational rigidity, all of which are critical in drug design.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and drug development. Key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molar Mass | 115.17 g/mol |

| Boiling Point | 143-144 °C |

| Density | 0.873 g/cm³ |

| IUPAC Name | This compound |

| InChI Key | HEYGLTRAXBZNAD-UHFFFAOYSA-N |

| CAS Number | 59229-63-9 |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, primarily involving the cyclization of appropriate precursors. A general and illustrative synthetic approach is the reaction of a substituted diethanolamine derivative.

General Synthetic Pathway

A common method for the synthesis of morpholine derivatives involves the acid-catalyzed cyclization of a diethanolamine precursor. For this compound, a plausible synthetic route would start from a suitably substituted amino alcohol. The diagram below illustrates a conceptual synthetic workflow.

Caption: Conceptual synthetic workflow for this compound.

Illustrative Experimental Protocol

While a specific historical first synthesis protocol is not available, a general procedure for the synthesis of a substituted morpholine is described below. This protocol is illustrative and would require optimization for the specific synthesis of this compound.

Synthesis of a Substituted Morpholine via Acid-Catalyzed Cyclization

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the N-substituted diethanolamine derivative (1 equivalent).

-

Solvent and Catalyst: Add a suitable high-boiling point solvent, such as toluene or xylene. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structural motif is found in various biologically active compounds.

Role as a Synthetic Intermediate

The secondary amine functionality of this compound allows for a variety of chemical transformations, making it a versatile building block. It can be readily N-alkylated, N-acylated, or used in other coupling reactions to introduce the dimethylmorpholine moiety into larger, more complex molecules.

Incorporation into Bioactive Molecules

The this compound scaffold has been incorporated into molecules targeting a range of biological pathways. The gem-dimethyl group can enhance metabolic stability by blocking potential sites of oxidation and can also influence the conformational preferences of the molecule, potentially leading to improved binding affinity for its biological target. The logical relationship for its utility in drug discovery is outlined below.

Caption: Logical relationships in drug discovery involving this compound.

Conclusion

This compound, while lacking a dramatic discovery story, represents an important evolution in the field of medicinal chemistry. Its synthesis and application demonstrate the power of subtle structural modifications in tuning the properties of bioactive molecules. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery and development. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to serve as a valuable resource for the scientific community.

An In-depth Technical Guide on the Core Reactivity of 3,3-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylmorpholine is a heterocyclic amine that serves as a versatile building block in organic synthesis. Its unique structural features, including a tertiary amine within a morpholine ring and gem-dimethyl substitution at the C3 position, impart specific reactivity and physical properties that are of interest in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its basicity, and its participation in key chemical transformations such as N-alkylation and N-acylation. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |

| Boiling Point | 144.288 °C | --INVALID-LINK-- |

| Density | 0.873 g/cm³ | --INVALID-LINK-- |

| CAS Number | 59229-63-9 | --INVALID-LINK-- |

Core Reactivity and Basicity

The reactivity of this compound is primarily centered around the lone pair of electrons on the nitrogen atom, which confers both nucleophilic and basic properties to the molecule. The presence of the ether oxygen atom in the morpholine ring withdraws electron density from the nitrogen, rendering it less basic than analogous cyclic amines like piperidine. The gem-dimethyl group at the C3 position introduces steric hindrance around the nitrogen atom, which can influence its reactivity in nucleophilic substitution reactions.

Key Reactions of this compound

The secondary amine functionality of this compound allows it to readily undergo a variety of chemical transformations, most notably N-alkylation and N-acylation reactions. These reactions are fundamental for the incorporation of the this compound scaffold into more complex molecules.

N-Alkylation

N-alkylation of this compound involves the reaction of the secondary amine with an electrophilic alkylating agent, such as an alkyl halide, to form a tertiary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

General Reaction Scheme for N-Alkylation:

Caption: General N-Alkylation of this compound.

Experimental Protocol: N-Methylation of Morpholine with Methanol (Illustrative for this compound)

While a specific protocol for this compound is not available, the following procedure for the N-methylation of morpholine can be adapted.[1]

-

Catalyst: A CuO–NiO/γ–Al₂O₃ catalyst is utilized.

-

Reactants: Morpholine and methanol are used as the starting materials.

-